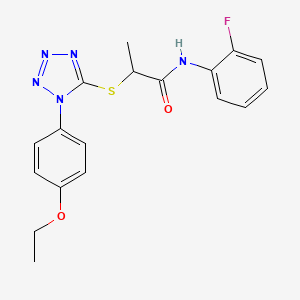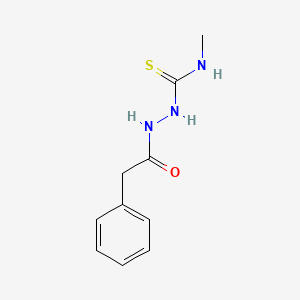
N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(phenylacetyl)hydrazinecarbothioamide, also known as MPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPH is a hydrazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Aplicaciones Científicas De Investigación
Coordination Compounds in Cancer Research
Coordination compounds of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide derivatives with copper and nickel have been studied. They act as bridging ligands in these compounds and have shown potential in inhibiting the growth of human leukemia HL-60 cancer cells at specific concentrations (Pakhontsu et al., 2014).
Antimicrobial, Antimalarial, and Anti-tuberculosis Applications
Thiazole fused thiosemicarbazones, including derivatives of this compound, have been synthesized and evaluated for antimicrobial, antimalarial, and anti-tuberculosis activities. These compounds showed significant potency against specific bacterial strains, with in-silico studies corroborating these findings (Prajapati et al., 2019).
Crystal Structure and Molecular Analysis
The crystal structure of a specific this compound compound was studied, revealing its monoclinic system with P21/c space group. This research provides insights into the molecular interactions and charge transfer within these compounds (Sivajeyanthi et al., 2017).
DNA and Protein Interaction Studies
This compound derivatives have been studied for their interaction with DNA and proteins. These interactions are significant in understanding the potential therapeutic applications of these compounds in cancer treatment, particularly in lung cancer cell lines (Muralisankar et al., 2016).
Applications in Corrosion Inhibition
Some derivatives of this compound have been studied as corrosion inhibitors. Their effectiveness in protecting materials against corrosion in specific environments is of industrial significance (Ebenso et al., 2010).
Antineoplastic Activity
Research on N,N'-bis(arylsulfonyl)hydrazines, which are related to this compound, indicates potential antineoplastic activity. These compounds have shown effectiveness against certain types of leukemia and other tumors (Shyam et al., 1985).
Propiedades
IUPAC Name |
1-methyl-3-[(2-phenylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-11-10(15)13-12-9(14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)(H2,11,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYCIYHGEPJZCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2367201.png)
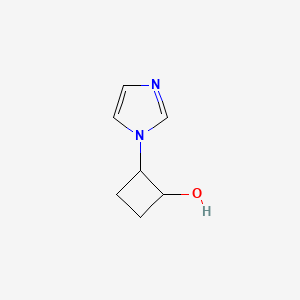
![N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2367206.png)
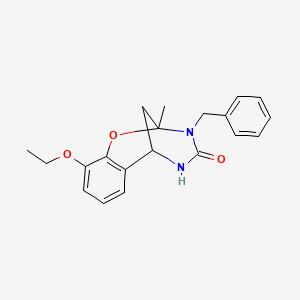
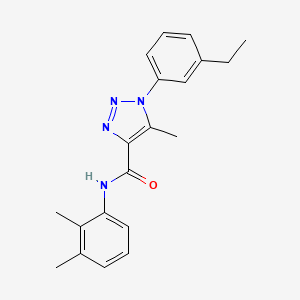
![Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2367211.png)
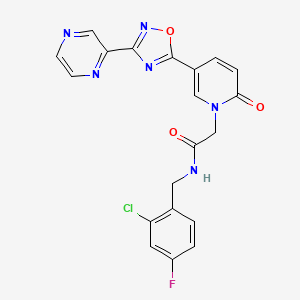
![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)
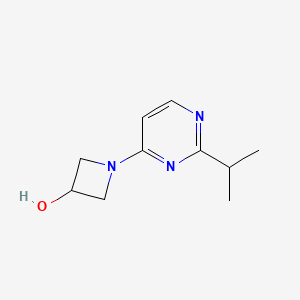
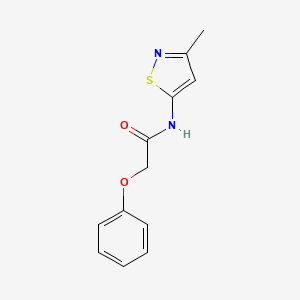
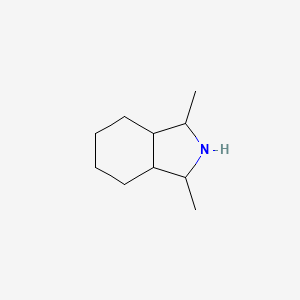
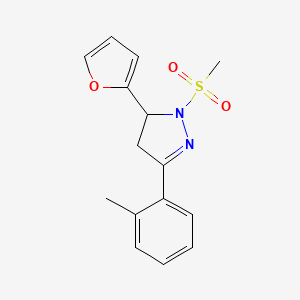
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)
